α-Glucosidase Inhibitory Potency: 2-Hydroxyquinoline Outperforms 2-Methyl-8-hydroxyquinoline
2-Hydroxyquinoline demonstrates potent α-glucosidase inhibition, a key target in diabetes research. A direct comparison with 2-methyl-8-hydroxyquinoline reveals that 2-hydroxyquinoline is substantially more potent: it exhibits an IC50 of 64.4 µg/mL against α-glucosidase, while the 2-methyl-8-substituted analog shows only weak inhibitory activity (IC50 = 90.7 µg/mL) [1]. This 1.4-fold difference in potency highlights the critical role of the hydroxyl position and the absence of a 2-methyl group in maintaining target engagement.
| Evidence Dimension | α-Glucosidase Inhibition (IC50) |
|---|---|
| Target Compound Data | 64.4 µg/mL |
| Comparator Or Baseline | 2-Methyl-8-hydroxyquinoline: 90.7 µg/mL |
| Quantified Difference | 1.4-fold lower IC50 (more potent) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
For researchers screening α-glucosidase inhibitors, 2-hydroxyquinoline offers superior baseline potency compared to the methyl-substituted 8-hydroxy analog, making it a more appropriate starting scaffold for hit-to-lead optimization in diabetes programs.
- [1] Alfa Chemical. 2-Hydroxyquinoline product page with comparative IC50 data for 2-hydroxyquinoline and 2-methyl-8-hydroxyquinoline. View Source
